N-[(1-Methyl-1H-indol-2-yl)ethyl]trifluoroacetamide
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Overview
Description
2,2,2-Trifluoro-N-(2-(1-methyl-1H-indol-2-yl)ethyl)acetamide is an organic compound that features a trifluoroacetamide group attached to an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-(2-(1-methyl-1H-indol-2-yl)ethyl)acetamide typically involves the reaction of 2-(1-methyl-1H-indol-2-yl)ethylamine with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
[ \text{2-(1-methyl-1H-indol-2-yl)ethylamine} + \text{trifluoroacetic anhydride} \rightarrow \text{2,2,2-trifluoro-N-(2-(1-methyl-1H-indol-2-yl)ethyl)acetamide} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-(2-(1-methyl-1H-indol-2-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The trifluoroacetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole oxides, while reduction can produce amines.
Scientific Research Applications
2,2,2-Trifluoro-N-(2-(1-methyl-1H-indol-2-yl)ethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-(2-(1-methyl-1H-indol-2-yl)ethyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetamide group can enhance the compound’s binding affinity and specificity, leading to effective inhibition or activation of target molecules. The indole moiety may also play a role in modulating the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-N-methylacetamide: Similar in structure but lacks the indole moiety.
2,2,2-Trifluoroethylamine: Contains the trifluoro group but differs in the rest of the structure.
N-Methyltrifluoroacetamide: Another related compound with a simpler structure.
Uniqueness
2,2,2-Trifluoro-N-(2-(1-methyl-1H-indol-2-yl)ethyl)acetamide is unique due to the presence of both the trifluoroacetamide group and the indole moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C13H13F3N2O |
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Molecular Weight |
270.25 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-[2-(1-methylindol-2-yl)ethyl]acetamide |
InChI |
InChI=1S/C13H13F3N2O/c1-18-10(6-7-17-12(19)13(14,15)16)8-9-4-2-3-5-11(9)18/h2-5,8H,6-7H2,1H3,(H,17,19) |
InChI Key |
ZPOFFMPKLVBLRL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1CCNC(=O)C(F)(F)F |
Origin of Product |
United States |
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